N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4OS/c17-11-3-4-13(12(18)7-11)21-15(23)9-24-16-8-14(19-10-20-16)22-5-1-2-6-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMJHFAPSJCHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a chloro-fluoro phenyl group and a pyrrolidinyl-pyrimidinyl thioacetamide moiety. Its molecular formula is C15H17ClF N3OS, with a molar mass of approximately 339.83 g/mol. The presence of halogen substituents and the thioamide group are significant for its biological activity.
This compound is primarily investigated for its role as a kinase inhibitor. Kinases are enzymes that phosphorylate various substrates, influencing numerous cellular processes such as growth, proliferation, and apoptosis. The compound's ability to inhibit specific kinases may lead to therapeutic effects in cancer treatment.
Target Kinases
Research indicates that this compound may exhibit selectivity towards certain kinases involved in cancer pathways. For instance, it has shown potential in inhibiting the activity of the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including non-small cell lung cancer (NSCLC) .
Antitumor Effects
The antitumor activity of this compound has been evaluated in various preclinical studies. A xenograft model demonstrated that the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as an anticancer agent .
Table 1: Antitumor Activity Data
The compound was found to induce apoptosis in cancer cells by promoting G2/M phase arrest, which is critical for preventing cell division and proliferation. This was evidenced by cell cycle analysis and apoptosis assays conducted on various cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of this compound in combination therapies:
- Combination with Taxol : In studies where this compound was used alongside Taxol (paclitaxel), an increase in anticancer activity was observed, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types .
- Selectivity for Mutant Kinases : The compound has shown promising results against mutant forms of EGFR, which are often resistant to first-line therapies. Its selectivity may provide a new avenue for treating patients with specific mutations .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structural features have shown significant activity against various cancer cell lines. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated promising antiproliferative effects in vitro, suggesting that N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide may exhibit similar properties.
Case Study: EGFR Inhibition
A study highlighted the importance of specific substituents on pyrimidine derivatives, where modifications led to enhanced binding affinity and selectivity towards mutant forms of EGFR, which are prevalent in many cancers. The introduction of halogen atoms, such as chlorine and fluorine, has been shown to increase the inhibitory potency against EGFR and vascular endothelial growth factor receptor 2 (VEGFR2) .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Structure-activity relationship (SAR) studies involving similar compounds have revealed that specific modifications can significantly alter their pharmacological profiles.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) at strategic positions has been correlated with increased potency against cancer cell lines .
- Molecular Docking Studies : Computational analyses suggest favorable interactions between the compound and target receptors, indicating a potential for high specificity and efficacy in therapeutic applications .
Potential in Neurological Disorders
Emerging research suggests that compounds with similar frameworks may also have applications in treating neurological disorders. For example, studies on related pyrimidine derivatives indicate potential neuroprotective effects, which could be explored further for conditions like Alzheimer's disease.
Case Study: Neuroprotective Properties
Investigations into the neuroprotective mechanisms of pyrimidine derivatives have shown promise in modulating pathways involved in neurodegeneration, potentially offering new avenues for treatment strategies .
Synthesis and Development
The synthesis of this compound involves several key steps, including the formation of the pyrimidine core and subsequent functionalization to introduce the chloro and fluorine substituents. The synthetic routes often leverage established methodologies from medicinal chemistry to ensure high yields and purity.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Pyrrolidine derivatives | Formation of pyrimidine core |
| 2 | Halogenation | Chlorine/fluorine sources | Introduction of halogen substituents |
| 3 | Thioether Formation | Thiol reagents | Completion of thioacetamide structure |
Comparison with Similar Compounds
Core Heterocycle Modifications
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) :
- Structural Differences : The pyrimidine core here bears a 2-methyl and 6-pyridin-2-yl substitution instead of pyrrolidin-1-yl. The phenyl group is 3,4-dimethoxyphenyl.
- Functional Impact : The methoxy groups in Epirimil likely increase polarity compared to chloro-fluoro substituents, affecting pharmacokinetics. Epirimil demonstrated anticonvulsant activity in preclinical studies, suggesting the pyridinyl substitution may favor CNS penetration .
- CK1 Inhibitor (Compound 20): Structural Differences: Features a dihydropyrimidinone ring with a 4-methoxybenzyl group and a benzothiazole-acetamide tail. Functional Impact: The dihydropyrimidinone core and benzothiazole group confer specificity for CK1 kinase inhibition, highlighting how ring saturation and electron-withdrawing groups (trifluoromethyl) modulate target selectivity .
Substituent Variations on the Aromatic Ring
Anti-inflammatory Pyrimidines (Compounds 2f–2k) :
- Structural Differences : These compounds retain the N-(m-tolyl)acetamide backbone but vary in pyrimidine substituents (e.g., naphthyl, chlorophenyl, fluorophenyl).
- Functional Impact : Chlorophenyl and fluorophenyl analogs (e.g., 2g, 2h) showed enhanced anti-inflammatory activity compared to phenylthio derivatives (2i–2k), suggesting halogenation improves target engagement .
- TRK Inhibitor (Compound 4n): Structural Differences: Incorporates a thieno[3,2-d]pyrimidine core and a 4-(2-pyrrolidin-1-yl-ethoxy)phenyl group. Functional Impact: The pyrrolidin-ethoxy chain likely enhances solubility and TRK binding affinity, demonstrating the importance of hydrophilic substituents in kinase inhibitors .
Thioacetamide Linker Modifications
- Antiproliferative Oxadiazole Derivatives (Compound 1) :
- Structural Differences : Replaces the pyrimidine core with a 1,3,4-oxadiazole ring linked to a 4-nitrophenyl group.
- Functional Impact : The oxadiazole-thioacetamide hybrid exhibited antiproliferative activity, indicating that heterocycle replacement can redirect biological function toward cytotoxicity pathways .
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
